molecular formula C18H25NO2 B8426936 1-(7-(Heptyloxy)quinolin-3-yl)ethanol

1-(7-(Heptyloxy)quinolin-3-yl)ethanol

Cat. No.: B8426936
M. Wt: 287.4 g/mol
InChI Key: BVACYFMMUHKJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-(Heptyloxy)quinolin-3-yl)ethanol (CAS Number: 1225229-07-1) is an organic compound with the molecular formula C18H25NO2 and a molecular weight of 287.4 . This molecule features a quinoline core, a privileged scaffold in medicinal chemistry, substituted with a heptyloxy chain and an ethanol group. Quinoline derivatives are extensively investigated in pharmaceutical research for their diverse biological activities. Scientific studies on structurally similar compounds, particularly those containing alkoxy side chains like hexyloxy and heptyloxy, have shown significant promise in preclinical research. For instance, certain heptyloxy-substituted heterocyclic compounds have demonstrated potent anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in mice, with some exhibiting higher protective indices and wider safety margins than standard anticonvulsant drugs . The length of the alkoxy chain is a critical structural feature known to influence both the potency and hydrophobicity of such compounds, potentially enhancing their ability to cross the blood-brain barrier . Furthermore, quinoline and isoquinoline-based structures are explored as core templates in developing sphingosine 1-phosphate (S1P) receptor analogs , which are a major focus in immunology research for potential applications in autoimmune diseases such as multiple sclerosis . The presence of the ethanol moiety in this compound is a common feature in many drug-like molecules and may be involved in key molecular interactions. This product is intended for research purposes only, specifically for use in chemical synthesis, biological screening, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

1-(7-heptoxyquinolin-3-yl)ethanol

InChI

InChI=1S/C18H25NO2/c1-3-4-5-6-7-10-21-17-9-8-15-11-16(14(2)20)13-19-18(15)12-17/h8-9,11-14,20H,3-7,10H2,1-2H3

InChI Key

BVACYFMMUHKJGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC2=NC=C(C=C2C=C1)C(C)O

Origin of Product

United States

Scientific Research Applications

Biological Activities

1-(7-(Heptyloxy)quinolin-3-yl)ethanol and its analogs have shown significant promise in various biological evaluations:

Antimicrobial Activity

Quinoline derivatives are traditionally explored for their antimicrobial properties. Compounds similar to this compound have demonstrated:

  • Antibacterial Effects : Against strains of Mycobacterium smegmatis and Pseudomonas aeruginosa.
  • Antifungal Activity : Notably against Candida albicans and Penicillium chrysogenum.

Antimalarial Activity

The compound's structural relatives have been evaluated for antimalarial efficacy:

  • In vitro assays against Plasmodium falciparum showed promising results with IC50 values comparable to established antimalarial drugs like chloroquine.
  • In vivo studies indicated significant survival rates in rodent models infected with Plasmodium berghei, suggesting potential for further development as an antimalarial agent.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its unique properties:

Compound NameStructureBiological Activity
7-HydroxyquinolineStructureAntimicrobial
5-MethylquinolineStructureAnticancer
6-MethoxyquinolineStructureAntiviral
This compoundUnique structurePotentially enhanced therapeutic profiles

The heptyloxy substitution in this compound enhances its lipophilicity compared to other derivatives, which may contribute to improved bioavailability and interaction with biological membranes.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of quinoline derivatives, including those related to this compound:

  • Antimalarial Studies : Research has shown that certain quinoline derivatives exhibit potent activity against multidrug-resistant malaria strains. The presence of specific substituents significantly affects their efficacy (e.g., pentaloxy groups enhancing activity).
  • Antibacterial Screening : Various synthesized compounds have been tested for their ability to inhibit bacterial growth, with some showing low minimum inhibitory concentration (MIC) values indicating strong antibacterial potential.

Comparison with Similar Compounds

Key Observations:

Lipophilicity and Bioavailability: The heptyloxy group in this compound likely enhances lipid solubility compared to smaller substituents (e.g., methoxy or chloro groups in Hydroxychloroquine ). This property is critical for blood-brain barrier penetration in neurological applications.

Synthetic Complexity: Compounds like 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone require multi-step syntheses involving halogenation and etherification, whereas 1-(quinolin-3-yl)ethanol is synthesized more straightforwardly via Grignard reactions .

Biological Activity: Hydroxychloroquine’s antimalarial activity is linked to its 4-aminopentyl side chain, which facilitates lysosomal accumulation . 1-(Pyridin-4-yl)pyrrolidin-2-ol derivatives exhibit larvicidal activity due to their heterocyclic hybrid structures . The ethanol group in 1-(quinolin-3-yl)ethanol serves as a redox-sensitive probe intermediate, highlighting functional group versatility .

Physicochemical and Spectroscopic Comparisons

  • NMR Data: 1-(Quinolin-3-yl)ethanol: δ 8.16 (1H, d, J = 8.5 Hz, quinoline-H), 5.03 (1H, m, ethanol-H) . Analogous signals for this compound would include downfield shifts for the heptyloxy protons (δ 1.2–1.5 ppm) and distinct quinoline aromatic signals.
  • Mass Spectrometry: 1-(Quinolin-3-yl)ethanol: m/z = 174.0 [M+H]+ . The heptyloxy analog would exhibit a higher molecular ion (m/z ~316.4 [M+H]+).

Therapeutic Potential and Limitations

  • Advantages: The heptyloxy chain may improve pharmacokinetic profiles for CNS-targeting agents. Ethanol groups enable derivatization into esters or ethers for prodrug strategies.
  • Limitations: Lack of direct toxicity or efficacy data for this compound. Bulkier substituents (e.g., heptyloxy) may reduce aqueous solubility, necessitating formulation optimization.

Q & A

Q. What are the optimal synthetic routes for 1-(7-(Heptyloxy)quinolin-3-yl)ethanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation reactions of quinoline derivatives with alkyloxy or alcohol-containing precursors. For example:

  • Step 1: Prepare 7-heptyloxyquinoline via nucleophilic substitution using 7-hydroxyquinoline and heptyl bromide under basic conditions (e.g., NaH in DMF) .
  • Step 2: Introduce the ethanol moiety at the 3-position using reductive amination or NaBH₄-mediated reduction of a ketone intermediate (e.g., 3-acetylquinoline derivatives) .
  • Optimization: Reaction temperature (e.g., reflux vs. room temperature) and solvent polarity (DMF vs. THF) significantly impact yield. For instance, NaH in DMF at 0°C improves regioselectivity for alkylation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to confirm the heptyloxy chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and the ethanol moiety (δ 3.6–4.0 ppm for -CH₂OH) .
  • Mass Spectrometry: High-resolution MS (HRMS) identifies the molecular ion peak (expected m/z ~329.2 for C₁₉H₂₇NO₂) and fragmentation patterns, such as loss of the heptyloxy group (-C₇H₁₅O) .
  • FT-IR: Confirm hydroxyl (-OH stretch ~3200–3600 cm⁻¹) and quinoline aromatic C=C/C=N bonds (~1600 cm⁻¹) .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

Methodological Answer:

  • HPLC/GC Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to detect unreacted precursors (e.g., 7-heptyloxyquinoline) or byproducts like dehydrated ethanol derivatives .
  • Melting Point: A sharp melting point (e.g., 120–125°C) indicates purity; deviations suggest contaminants such as residual solvents (DMF, THF) or oxidation products .

Advanced Research Questions

Q. How does the heptyloxy substituent affect the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects: The electron-donating heptyloxy group increases electron density on the quinoline ring, enhancing nucleophilic substitution reactivity at the 3-position. UV-Vis spectroscopy (λmax ~350 nm) and DFT calculations can quantify this effect .
  • Lipophilicity: The heptyloxy chain increases logP (predicted ~4.5), impacting solubility in polar solvents. Use octanol-water partition assays to validate .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450). The quinoline core may bind to heme groups via π-π stacking, while the heptyloxy chain interacts with hydrophobic pockets .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD values; deviations >2 Å suggest weak binding .

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ values)?

Methodological Answer:

  • Standardize Assays: Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time. For example, cytotoxicity assays in HeLa cells show variance with >5% DMSO .
  • Metabolite Interference: Use LC-MS to check for in situ oxidation metabolites (e.g., ketone derivatives), which may alter activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.